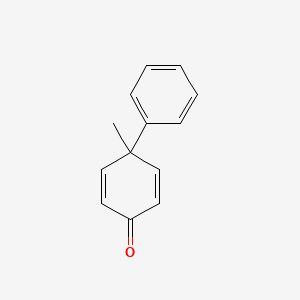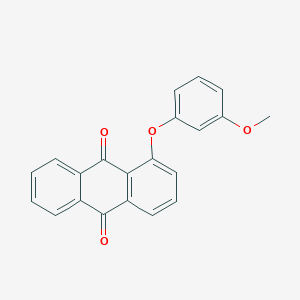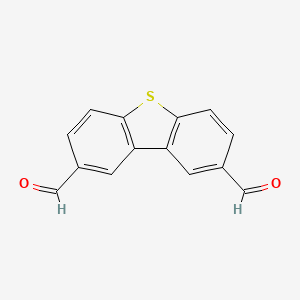![molecular formula C16H15N5OS B11968190 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11968190.png)
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(4-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE is a complex organic compound that features a benzimidazole moiety linked to a pyridine ring through a thioether and hydrazide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(4-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE typically involves the following steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Thioether Linkage Formation: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the thioether linkage.
Hydrazide Formation: The thioether-linked benzimidazole is further reacted with hydrazine hydrate to form the hydrazide.
Schiff Base Formation: Finally, the hydrazide is condensed with 4-pyridinecarboxaldehyde under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic route, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine (Schiff base) linkage, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(4-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(4-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can intercalate with DNA, while the pyridine ring can interact with protein active sites. The thioether and hydrazide linkages provide flexibility and additional binding interactions, enhancing the compound’s efficacy.
相似化合物的比较
Similar Compounds
2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Lacks the pyridine ring, potentially reducing its binding affinity and specificity.
N’-(4-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE: Lacks the benzimidazole moiety, which may affect its ability to intercalate with DNA.
2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(4-PYRIDINYLMETHYLENE)BENZOHYDRAZIDE: Similar structure but with a benzene ring instead of an acetohydrazide, which may alter its chemical properties and biological activity.
Uniqueness
2-((1-METHYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(4-PYRIDINYLMETHYLENE)ACETOHYDRAZIDE is unique due to its combination of a benzimidazole moiety, thioether linkage, and pyridine ring, which together confer distinct chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C16H15N5OS |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C16H15N5OS/c1-21-14-5-3-2-4-13(14)19-16(21)23-11-15(22)20-18-10-12-6-8-17-9-7-12/h2-10H,11H2,1H3,(H,20,22)/b18-10+ |
InChI 键 |
RJNOOJAMDJTLDA-VCHYOVAHSA-N |
手性 SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=NC=C3 |
规范 SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=NC=C3 |
溶解度 |
40.6 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)-](/img/structure/B11968113.png)
![4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11968118.png)
![11-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11968120.png)
![Methyl 4-({[(5-{[5-({2-[4-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}amino)benzoate](/img/structure/B11968123.png)


![2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-1-(4-ethylphenyl)ethanone](/img/structure/B11968148.png)
![allyl (2E)-2-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968153.png)
![7-[(2-Chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11968158.png)


![(5Z)-3-Isobutyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968174.png)
![2-[(4-Methylpent-4-en-2-yn-1-yl)(propan-2-yl)amino]ethanol](/img/structure/B11968175.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11968176.png)
